molecular formula C23H20N4O B11487478 Urea, N-[3-(9H-carbazol-9-yl)propyl]-N'-(2-cyanophenyl)-

Urea, N-[3-(9H-carbazol-9-yl)propyl]-N'-(2-cyanophenyl)-

Cat. No.: B11487478
M. Wt: 368.4 g/mol
InChI Key: NQVGNKISHIQNAP-UHFFFAOYSA-N
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Description

3-[3-(9H-Carbazol-9-yl)propyl]-1-(2-cyanophenyl)urea is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a carbazole moiety linked to a cyanophenyl group through a urea linkage, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(9H-carbazol-9-yl)propyl]-1-(2-cyanophenyl)urea typically involves the following steps:

    Formation of the Carbazole Intermediate: The carbazole moiety is synthesized through a series of reactions starting from aniline derivatives.

    Linking the Carbazole to the Propyl Chain: The carbazole intermediate is then reacted with a propyl halide to form 3-(9H-carbazol-9-yl)propyl.

    Urea Formation: The final step involves reacting 3-(9H-carbazol-9-yl)propyl with 2-cyanophenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(9H-Carbazol-9-yl)propyl]-1-(2-cyanophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The carbazole moiety can be oxidized under specific conditions to form carbazole-quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The urea linkage allows for substitution reactions, where the cyanophenyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation Products: Carbazole-quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted urea derivatives.

Scientific Research Applications

3-[3-(9H-Carbazol-9-yl)propyl]-1-(2-cyanophenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-[3-(9H-carbazol-9-yl)propyl]-1-(2-cyanophenyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl: A similar compound used in organic electronics.

    Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: Another carbazole-based compound with applications in memory devices.

Uniqueness

3-[3-(9H-Carbazol-9-yl)propyl]-1-(2-cyanophenyl)urea stands out due to its unique combination of a carbazole moiety and a cyanophenyl group linked through a urea linkage. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various scientific fields.

Properties

Molecular Formula

C23H20N4O

Molecular Weight

368.4 g/mol

IUPAC Name

1-(3-carbazol-9-ylpropyl)-3-(2-cyanophenyl)urea

InChI

InChI=1S/C23H20N4O/c24-16-17-8-1-4-11-20(17)26-23(28)25-14-7-15-27-21-12-5-2-9-18(21)19-10-3-6-13-22(19)27/h1-6,8-13H,7,14-15H2,(H2,25,26,28)

InChI Key

NQVGNKISHIQNAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)NCCCN2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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